molecular formula C7H11Cl2F3N4 B2789406 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride CAS No. 2503206-34-4

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride

Cat. No.: B2789406
CAS No.: 2503206-34-4
M. Wt: 279.09
InChI Key: ZWLSUNVTGQFSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused triazolo-pyridine core with a tetrahydro ring system, a trifluoromethyl (-CF₃) substituent, and a primary amine group at the 7-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the tetrahydro ring may influence conformational rigidity and binding affinity to biological targets .

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4.2ClH/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6;;/h4H,1-3,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLSUNVTGQFSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CC1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503206-34-4
Record name 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of an appropriate precursor containing the trifluoromethyl group and the necessary amine functionality.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Agents : Research indicates that derivatives of this compound can act as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. For instance, compounds derived from triazolo-piperazine frameworks have shown promising results in preclinical studies leading to the development of drugs like MK-0431 .
  • Antimicrobial Activity : Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, making them effective against various bacterial strains .
  • CNS Activity : Compounds containing the triazolo-pyridine structure have been investigated for their neuroprotective effects. They may influence neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases .

Agricultural Chemistry Applications

  • Pesticides : The unique structure of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine; dihydrochloride has potential applications as a pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing novel agrochemicals that are effective yet environmentally friendly.
  • Herbicides : Research into the herbicidal properties of triazole derivatives has shown that they can inhibit specific enzymes involved in plant growth regulation. This application can lead to the development of selective herbicides that minimize crop damage while effectively controlling weed populations .

Material Science Applications

  • Polymer Chemistry : The compound's reactivity allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in electronics and coatings.
  • Nanotechnology : The ability to functionalize surfaces with triazole groups opens avenues for creating nanostructures with specific chemical functionalities. These materials can be utilized in drug delivery systems and biosensors due to their high specificity and sensitivity .

Case Studies

StudyFocusFindings
DPP-IV InhibitionAntidiabetic ActivityDemonstrated effectiveness in lowering blood glucose levels in animal models .
Antimicrobial TestingMicrobial ResistanceShowed significant inhibition against resistant strains of bacteria .
Herbicidal EvaluationAgricultural UseEffective at low concentrations with minimal phytotoxicity on crops .

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards specific biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sitagliptin and Related Triazolopiperazines

Sitagliptin, a DPP-IV inhibitor for type 2 diabetes, shares structural motifs with the target compound. Key differences include:

  • Core Heterocycle : Sitagliptin’s triazolo[4,3-a]pyrazine core (pyrazine ring) vs. the target compound’s triazolo[4,3-a]pyridine (pyridine ring). Pyrazine’s additional nitrogen may alter electronic properties and hydrogen bonding.
  • Substituents: Sitagliptin has a 2,4,5-trifluorophenyl group and a β-amino amide side chain, whereas the target compound lacks these but features a trifluoromethyl group directly on the triazole ring .
  • Bioactivity : Sitagliptin derivatives exhibit potent DPP-IV inhibition (IC₅₀ = 18 nM), suggesting that the target compound’s trifluoromethyl and amine groups may similarly enhance enzyme binding .

7-Nitroso Impurity in Sitagliptin

The impurity 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Figure 1 in ) differs by replacing the amine with a nitroso (-NO) group. This modification renders it genotoxic, with a strict regulatory limit of 37 ng/day . The target compound’s amine group likely avoids this risk, underscoring the importance of functional group selection in drug safety.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares the tetrahydro-fused heterocycle but uses an imidazo core instead of triazolo.

Other Triazolo-Fused Heterocycles

  • 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine (): Lacks the trifluoromethyl and tetrahydro ring, reducing conformational rigidity and lipophilicity.
  • 6-Chloro-3-methyl-8-nitro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine (): A pyridazine-based analog with chloro and nitro groups, which may enhance electrophilicity and reactivity compared to the target compound.

Pharmacological and Physicochemical Properties

Physicochemical Comparison

Property Target Compound Sitagliptin 7-Nitroso Impurity
Core Structure Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine
Key Substituents -CF₃, -NH₂ (7-position) -CF₃, β-amino amide -CF₃, -NO (7-position)
Bioactivity (DPP-IV IC₅₀) N/A 18 nM Genotoxic impurity
Solubility High (dihydrochloride salt) Moderate (phosphate salt) Low (neutral form)

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine; dihydrochloride is a heterocyclic compound characterized by its unique triazolo-pyridine framework and trifluoromethyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C₆H₈ClF₃N₄
  • Molecular Weight : 228.60 g/mol
  • CAS Number : 762240-92-6

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant anticancer properties. For instance, a compound similar to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine was evaluated for its antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The results indicated that the compound induced apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), leading to the activation of Caspase 3 .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
RB7HT-296.587Upregulation of Bax; Downregulation of Bcl-2
RB7HCT-11611.10Induction of apoptosis

Antibacterial Activity

The antibacterial properties of triazolo[4,3-a]pyridine derivatives have also been investigated. A recent study synthesized various derivatives and assessed their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Notably, some derivatives showed moderate to good antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity Data

CompoundTarget BacteriaMIC (µg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances the biological activity of these compounds. Variations in substituents at specific positions on the triazolo-pyridine ring influence both anticancer and antibacterial efficacy. For example:

  • Longer alkyl chains at certain positions improved antibacterial activity due to increased lipophilicity.
  • Electron-donating groups on phenyl-substituted compounds were found to enhance antibacterial effects .

Q & A

Q. Q: What are the common synthetic routes for preparing 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride?

A: The compound is typically synthesized via cyclocondensation reactions or multi-step organic synthesis. Key steps include:

  • Cyclocondensation : Reacting trifluoromethyl-substituted precursors with amines under controlled conditions to form the triazolo-pyridine core. Yields range from 48% to 78%, depending on substituents and catalysts .
  • Multi-step synthesis : Building the heterocyclic core through sequential ring closure, followed by functionalization (e.g., trifluoromethylation) and salt formation (dihydrochloride). Purification often involves column chromatography or recrystallization .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A: Optimization strategies include:

  • Temperature control : Maintaining 50–80°C during cyclocondensation minimizes side reactions .
  • Catalyst selection : Using triethylamine (Et₃N) as a base enhances reaction efficiency in nucleophilic substitutions .
  • Purification : High-purity (>95%) products are achieved via gradient elution in chromatography or solvent recrystallization .

Basic Biological Activity

Q. Q: What biological targets are associated with this compound?

A: The compound’s triazolo-pyridine scaffold is linked to:

  • Enzyme inhibition : Potent activity against dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .
  • Receptor modulation : Structural analogs show affinity for adenosine receptors, suggesting potential CNS applications .

Advanced Biological Assay Design

Q. Q: What methodological considerations are critical when designing dose-response assays?

A: Key factors include:

  • Dose range : Use log-scale concentrations (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values .
  • Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls to validate assay robustness .
  • Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing .

Structural Characterization

Q. Q: Which spectroscopic techniques are essential for confirming the compound’s structure?

A:

  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., δ 8.37 ppm for triazole protons) .
  • X-ray crystallography : Resolves stereochemistry and salt form (e.g., dihydrochloride coordination) .
  • IR spectroscopy : Validates functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in stereochemistry?

A: Single-crystal X-ray diffraction:

  • Determines bond angles and dihedral angles to confirm ring fusion in the triazolo-pyridine system .
  • Identifies hydrogen-bonding networks between the amine group and chloride ions in the dihydrochloride salt .

Data Contradiction

Q. Q: How should researchers address discrepancies in biological activity data across studies?

A:

  • Replicate under standardized conditions : Variability in assay protocols (e.g., cell lines, incubation times) often explains contradictions .
  • Meta-analysis : Compare structural analogs (e.g., trifluoromethyl vs. methyl substituents) to isolate activity trends .
  • Long-term studies : Monitor compound stability and metabolite formation, as degradation products may confound results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.